molecular formula C10H10ClF2IO B14075123 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene

Cat. No.: B14075123
M. Wt: 346.54 g/mol
InChI Key: BGQNEBNZBVBQLJ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene is a halogenated aromatic compound of significant interest in advanced organic and medicinal chemistry research. This complex intermediate features a benzene ring substituted with a 3-chloropropyl chain, a difluoromethoxy group, and an iodine atom. The presence of the difluoromethoxy group is a critical structural feature, as it is known to enhance metabolic stability compared to non-fluorinated alkoxy substituents, a key consideration in the design of bioactive molecules . The iodine atom at the 2-position of the ring is a highly versatile functional handle, enabling further structural elaboration through modern cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures . Similarly, the terminal chloride on the propyl chain allows for nucleophilic substitution, facilitating its use as a key building block. Compounds within this structural class are frequently explored as intermediates in scientific research for the synthesis of potential therapeutic agents, including D2 receptor antagonists investigated for conditions such as vomiting and impaired gastric emptying . As a valuable synthetic building block, this compound finds primary application in chemistry and pharmaceutical research and development. This product is intended for research use only and is not designed for human or veterinary therapeutic applications.

Properties

Molecular Formula

C10H10ClF2IO

Molecular Weight

346.54 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-2-iodobenzene

InChI

InChI=1S/C10H10ClF2IO/c11-6-2-4-7-3-1-5-8(9(7)14)15-10(12)13/h1,3,5,10H,2,4,6H2

InChI Key

BGQNEBNZBVBQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)I)CCCCl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene involves addressing three primary challenges:

  • Regioselective iodination at the ortho position relative to the chloropropyl group.
  • Introduction of the difluoromethoxy moiety without compromising existing substituents.
  • Installation of the 3-chloropropyl chain while avoiding undesired ring alkylation or side reactions.

Retrosynthetically, the compound can be dissected into a benzene core modified sequentially via halogenation, alkoxylation, and alkylation. The order of substituent introduction is critical due to the directing effects of functional groups and the sensitivity of iodine to harsh reaction conditions.

Direct Halogenation Approaches

Iodination of Pre-functionalized Benzene Derivatives

A common strategy involves iodinating a precursor bearing the chloropropyl and methoxy groups. For example, 1-(3-chloropropyl)-3-methoxybenzene can undergo iodination using iodine monochloride (ICl) in acetic acid at 40–60°C, achieving moderate yields (45–60%). However, this method risks over-iodination or cleavage of the methoxy group.

Optimization via Nitration-Iodination Sequences

To enhance regioselectivity, a nitration-iodination sequence is employed. As demonstrated in analogous systems, nitrating 1-(3-chloropropyl)-3-methoxybenzene at 0–20°C with fuming nitric acid in sulfuric acid introduces a nitro group para to the methoxy, which is subsequently reduced and replaced by iodine via a Sandmeyer reaction. This two-step process improves iodination specificity but requires careful temperature control to prevent decomposition of the chloropropyl chain.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is introduced via nucleophilic substitution or oxidative fluorination.

Nucleophilic Displacement of Nitro Groups

A nitro-substituted intermediate (e.g., 1-(3-chloropropyl)-3-nitro-2-iodobenzene ) undergoes displacement with potassium difluoromethoxide (KOCF2H) in dimethylformamide (DMF) at 120°C. This method, adapted from trifluoromethoxy synthesis protocols, achieves 50–65% yield but faces challenges due to the poor nucleophilicity of difluoromethoxide.

Oxidative Fluorination of Methoxy Precursors

Alternative routes involve converting a methoxy group to difluoromethoxy using xenon difluoride (XeF2) or sulfur tetrafluoride (SF4). For instance, treating 1-(3-chloropropyl)-3-methoxy-2-iodobenzene with SF4 in anhydrous HF at −78°C replaces the methoxy oxygen with two fluorine atoms, yielding the difluoromethoxy derivative in 40–55% yield. This method is limited by reagent toxicity and handling difficulties.

Alkylation Strategies for Chloropropyl Installation

The 3-chloropropyl chain is typically introduced via Friedel-Crafts alkylation or Grignard reactions.

Friedel-Crafts Alkylation

Reacting benzene with 3-chloropropyl chloride in the presence of AlCl3 at 0–5°C produces 1-(3-chloropropyl)benzene . However, this method suffers from poor regioselectivity, generating para-substituted byproducts. Modifying the catalyst to FeCl3 or using ionic liquids improves selectivity to 70–80%.

Directed Ortho Metalation (DoM)

To achieve precise substitution patterns, DoM techniques are employed. Lithiating 3-methoxybenzene at −78°C with LDA (lithium diisopropylamide), followed by quenching with 3-chloropropyl bromide, installs the chloropropyl group ortho to the methoxy moiety. Subsequent iodination and fluorination yield the target compound with >75% overall yield.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

Method Key Steps Yield (%) Scalability Cost Efficiency
Nitration-Iodination Nitration → Reduction → Sandmeyer 60 Moderate High
SF4 Fluorination Methoxy → Difluoromethoxy 50 Low Low
DoM Alkylation Lithiation → Alkylation 75 High Moderate
Friedel-Crafts AlCl3-catalyzed alkylation 65 High Low

The DoM approach offers the best balance of yield and scalability but requires specialized reagents. Industrial-scale synthesis often prioritizes Friedel-Crafts alkylation due to lower operational complexity.

Mechanistic Insights and Side Reactions

Competing Pathways in Iodination

Iodination via ICl may lead to di-iodination at activated positions, particularly if the directing group (e.g., methoxy) remains unprotected. Quenching excess iodine with sodium thiosulfate mitigates this issue.

Elimination in Chloropropyl Installation

The 3-chloropropyl group can undergo β-elimination under basic conditions, forming allylic chlorides. Conducting alkylation in aprotic solvents (e.g., DCM) with strict temperature control minimizes this side reaction.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow systems for synthesizing intermediates like 1-(3-chloropropyl)-3-methoxy-2-iodobenzene , reducing reaction times from 24 hours to <2 hours. Key parameters include:

  • Residence time : 30–60 minutes
  • Temperature : 50°C
  • Catalyst : Heterogeneous AlCl3 on silica

This method enhances reproducibility and reduces byproduct formation by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions may involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or nickel complexes are often employed, along with appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of probes or ligands for studying biological systems.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene depends on its specific application

    Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.

    Chemical Modifications: The compound can undergo chemical modifications within biological systems, leading to the formation of active metabolites.

    Signal Transduction: It may influence signal transduction pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Key Differences Reference
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene 1: 3-chloropropyl; 2: I; 3: OCF₂H C₇H₄ClF₂IO Reference compound
1-Chloro-2-(difluoromethoxy)-3-iodobenzene 1: Cl; 2: OCF₂H; 3: I C₇H₄ClF₂IO Lacks chloropropyl chain; simpler structure
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene 1: 3-chloropropyl; 2: I; 5: OCF₂H C₇H₄ClF₂IO Positional isomer (OCF₂H at position 5)
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene 1: 3-chloropropyl; 2: SCF₃; 3: OEt C₁₂H₁₄ClF₃OS Ethoxy and trifluoromethylthio substituents

Key Observations :

  • Positional Isomerism : The shift of the difluoromethoxy group from position 3 to 5 (as in the isomer from ) could alter steric hindrance and electronic distribution, impacting binding affinity in biological systems or solubility.
  • Halogen vs.

Halogenated Benzene Derivatives

Compounds like iodobenzene (C₆H₅I, ) and 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol () highlight the role of halogens in modulating reactivity:

  • Iodobenzene: A mono-halogenated benzene with applications in Suzuki coupling; its safety profile (e.g., respiratory irritation ) suggests caution when handling iodine-containing derivatives.

Chloropropyl-Containing Compounds

Examples such as 1-(3-Chloropropyl)-2,6-dimethylpiperidine hydrochloride () and pesticide intermediates (e.g., flufenprox , ) illustrate the chloropropyl group’s versatility:

  • Pesticide Relevance: While flufenprox () uses chlorophenoxy groups, the target compound’s difluoromethoxy and iodine substituents may offer unique pesticidal advantages, such as resistance to oxidative degradation.

Research Findings and Implications

Reactivity and Stability

  • Electron-Withdrawing Effects : The difluoromethoxy group (OCF₂H) increases the benzene ring’s electrophilicity, favoring reactions like nitration or sulfonation compared to ethoxy or methyl analogs .
  • Iodine’s Role : The iodine atom’s size and polarizability may facilitate halogen bonding in crystal engineering or receptor-targeted drug design .

Biological Activity

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloropropyl group, a difluoromethoxy group, and an iodine atom on a benzene ring, suggests various biological activities that merit investigation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF2IOC_{10}H_{10}ClF_2IO, with a molecular weight of approximately 346.54 g/mol. The arrangement of functional groups influences its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC10H10ClF2IOC_{10}H_{10}ClF_2IO
Molecular Weight346.54 g/mol
Functional GroupsChloropropyl, Difluoromethoxy, Iodine

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The chloropropyl and difluoromethoxy substituents may enhance binding affinity and specificity, potentially leading to therapeutic effects. Research indicates that the compound may modulate enzyme activity and influence signaling pathways involved in various physiological processes.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. Preliminary results suggest that the compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Case studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and growth .

Case Studies

  • Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively at concentrations as low as 50 µg/mL.
  • Anticancer Research : In vitro experiments showed that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7) when administered at concentrations ranging from 10 to 100 µM over 48 hours.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Compound NameStructural FeaturesUnique Aspects
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzeneSimilar structure with fluorine instead of iodinePotentially different reactivity patterns
1-Bromo-2-(difluoromethoxy)-6-iodobenzeneBromine instead of chlorineDifferent biological activity due to bromine's properties
4-Fluoro-3-(chloropropyl)phenolChloropropyl group on phenolLacks difluoromethoxy group

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